
N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and mechanism of action, which makes it a promising candidate for the development of new drugs. In
科学的研究の応用
N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide has potential applications in the field of medicinal chemistry. It has been shown to have activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have activity against certain viruses, such as the human immunodeficiency virus (HIV). In addition, it has been investigated for its potential as a pain reliever and as a treatment for neurodegenerative disorders.
作用機序
The mechanism of action of N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs) and topoisomerases. HDACs are enzymes that are involved in the regulation of gene expression, and inhibition of HDAC activity has been shown to have anticancer effects. Topoisomerases are enzymes that are involved in the regulation of DNA replication and transcription, and inhibition of topoisomerase activity has been shown to have antiviral effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of HIV and other viruses. In addition, it has been investigated for its potential as a pain reliever and as a treatment for neurodegenerative disorders.
実験室実験の利点と制限
One advantage of N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide is its potential as a lead compound for the development of new drugs. Its unique structure and mechanism of action make it a promising candidate for the development of drugs with improved efficacy and selectivity. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are many potential future directions for research on N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide. One direction is the development of new drugs based on its structure and mechanism of action. Another direction is the investigation of its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.
合成法
The synthesis of N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide involves a series of chemical reactions. The starting materials for the synthesis are 3-bromopyridine and cyclobutanone. The first step involves the reaction of 3-bromopyridine with sodium hydride to form a pyridine anion. The pyridine anion then undergoes a nucleophilic substitution reaction with cyclobutanone to form a cyclobutylpyridine intermediate. The intermediate is then reacted with methylamine and propargyl bromide to form this compound.
特性
IUPAC Name |
N-methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-3-5-14(17)16(2)13-8-12(9-13)11-6-4-7-15-10-11/h4,6-7,10,12-13H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYIBIFILUMBRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)C1CC(C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2874170.png)
![2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2874171.png)

![2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]propanamide](/img/structure/B2874177.png)
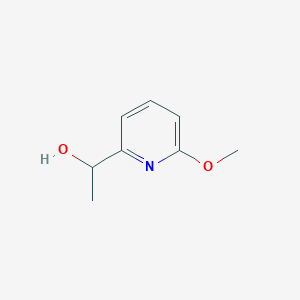
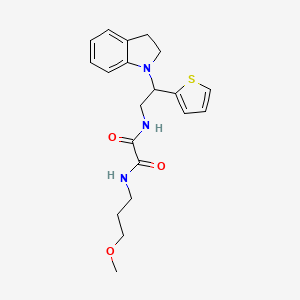
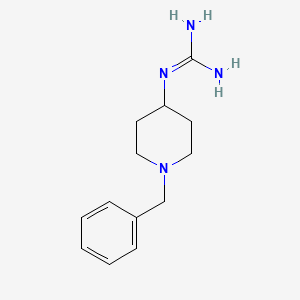
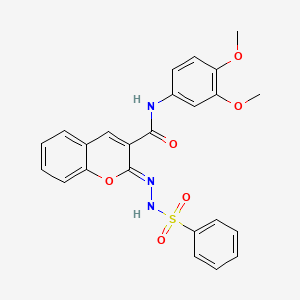
![3-ethyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2874185.png)
![7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2874186.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2874189.png)
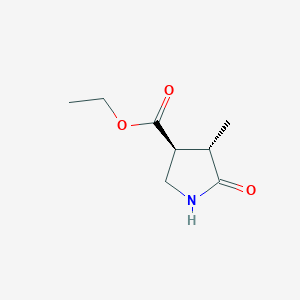
![7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2874192.png)